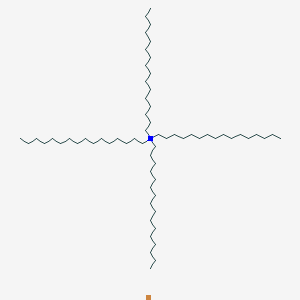

Tetrahexadecylammonium bromide

Descripción general

Descripción

Tetrahexadecylammonium bromide (THAB) is a cationic surfactant that belongs to the class of quaternary ammonium compounds. It is widely used in scientific research for its ability to solubilize and stabilize hydrophobic molecules. THAB is synthesized through a simple and cost-effective method, making it an attractive choice for laboratory experiments.

Aplicaciones Científicas De Investigación

Electrospraying and Ion Mobility Tetrahexadecylammonium bromide is utilized in electrospraying processes. The electrospraying of large ions like tetrahexadecylammonium from bromide salts is significant due to their low solubility and conductivity in alcohol solutions. This research focuses on overcoming the challenges in electrospraying these ions and measuring their electrical mobility in air (Mora, 2015).

Catalysis in Organic Synthesis this compound has been explored for its catalytic properties in organic synthesis. For instance, it's utilized in TBAB-catalyzed protocols for synthesizing various biologically significant heterocyclic scaffolds, highlighting its role in facilitating diverse chemical transformations (Banik et al., 2020).

Rheological Properties The rheological behavior of solutions containing this compound, among other similar compounds, has been studied. These studies investigate the elastic and viscous moduli of these solutions and their temperature and shear rate dependencies, providing insights into their physical properties and potential applications (Hong et al., 2014).

Solubility Studies Understanding the solubility of this compound in various solvents is crucial for its application in different scientific fields. Studies have been conducted to measure its solubility and to correlate these findings with theoretical models, aiding in the optimization of processes where this compound is involved (Lee and Huang, 2002).

Nanoparticle Synthesis and Utilization In the field of nanotechnology, this compound has been used in the synthesis of nanoparticles. Its role as a stabilizing agent during the synthesis of metal nanoparticles, such as in the preparation of Pt on Vulcan XC-72 carbon support for fuel cell reactions, is of particular interest. This highlights its potential in controlling nanoparticle size and preventing aggregation (Singh & Datta, 2010).

Environmental Applications this compound has also found applications in environmental science. For example, it's used to modify surfaces for better removal of pollutants, such as in the modification of desilicated fly ash for the effective removal of sulfates from acid mine drainage (Falayi, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

tetrahexadecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H132N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIRNUUGKIFHKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H132BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477014 | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139653-55-7 | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

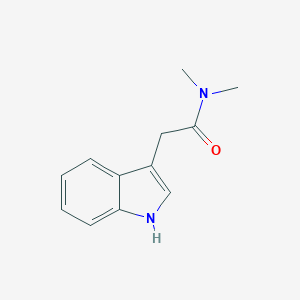

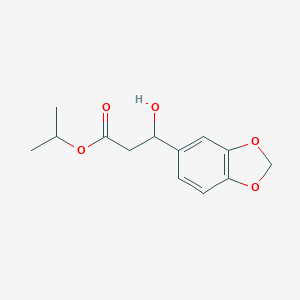

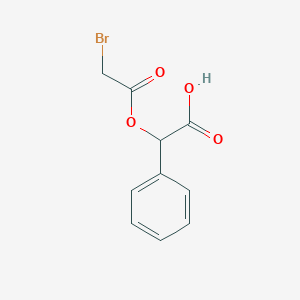

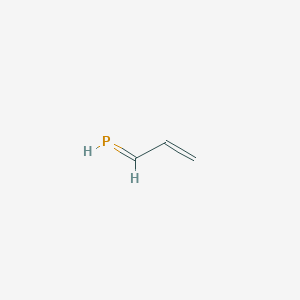

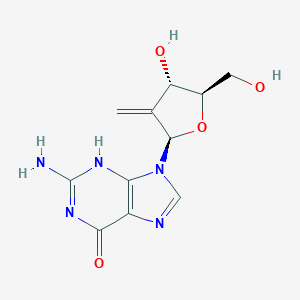

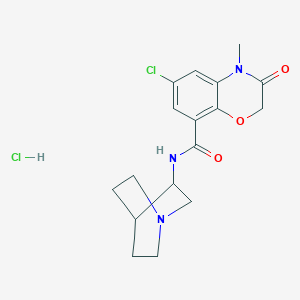

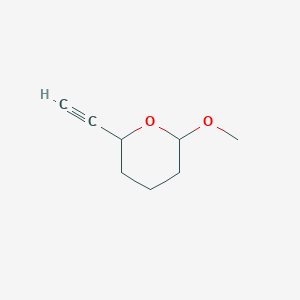

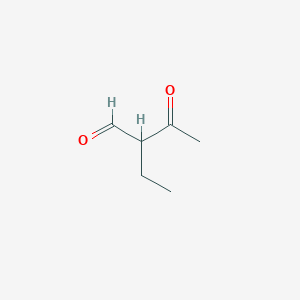

Feasible Synthetic Routes

Q1: How does the length of the alkyl chain in quaternary ammonium bromides affect their interaction with caffeine?

A1: Research suggests that the length of the alkyl chain in quaternary ammonium bromides plays a crucial role in their interaction with caffeine. Studies using a multichannel taste sensor, also known as an electronic tongue, demonstrated that lipid/polymer membranes incorporating THDAB (with a 16-carbon alkyl chain) exhibited altered electrical responses to caffeine compared to those with shorter chain lengths like tetra-n-octylammonium bromide (R8), tetrakis-(decyl)-ammonium bromide (R10), and tetradodecylammonium bromide (TDAB; R12) [, ]. This suggests a potential correlation between alkyl chain length and sensitivity to caffeine detection.

Q2: Besides caffeine detection, are there other applications where THDAB's interaction with specific molecules is important?

A2: Yes, THDAB's interaction with specific molecules extends beyond caffeine detection. Studies investigating its use in monolayer formations with porphyrin derivatives highlight its ability to influence molecular organization at interfaces []. Researchers observed that varying the molar ratio of THDAB to a porphyrin derivative, 5,10,15,20-tetra-4-oxy(acetic acid)phenylporphyrin (TAPP), significantly impacted the molecular area and spectral properties of the resulting monolayers. These findings suggest potential applications in areas like sensing, molecular recognition, and surface modification where controlled molecular assembly is crucial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)